Lipophilicity Modulation: LogP Shift Relative to Des-Ethyl and Des-Methyl Analogs
The target compound exhibits a computed LogP of -0.42, which is approximately 0.6 to 1.8 log units higher than the des-ethyl analog N-methylpiperidine-4-carboxamide (LogP range: -1.4 to -0.70 depending on source) and approximately 0.3 log units lower than the des-N-methyl analog 4-ethylpiperidine-4-carboxamide (XLogP3 = -0.1) . This intermediate lipophilicity reflects the balanced contribution of the 4-ethyl group (increasing LogP) and the N-methyl amide (moderately polar), producing a partition coefficient compatible with both aqueous solubility and membrane permeability in lead-like chemical space [1].
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.42 (Hit2Lead computed value) |
| Comparator Or Baseline | N-methylpiperidine-4-carboxamide (CAS 1903-69-1): LogP = -1.4 (chembase.cn) to -0.70 (en.chembase.cn); 4-ethylpiperidine-4-carboxamide (CID 52982922): XLogP3 = -0.1 (PubChem) |
| Quantified Difference | ΔLogP = +0.28 to +0.98 vs. des-ethyl analog; ΔLogP = -0.32 vs. des-N-methyl analog |
| Conditions | Computed values from vendor databases and PubChem; not experimentally determined in a single study. |
Why This Matters
LogP differences of 0.3–1.0 log units can significantly shift a compound across Lipinski compliance boundaries and alter cell permeability predictions, directly impacting hit prioritization in early-stage drug discovery.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
